Cobimetinib

説明

Cobimetinib (GDC-0973) is a highly selective, orally bioavailable, and reversible inhibitor of MEK1/2, a component of the mitogen-activated protein kinase (MAPK) signaling pathway. MEK1/2 is a key component of the Ras/Raf/MEK/ERK pathway, which plays a role in cell proliferation and survival. Cobimetinib has been used in various laboratory studies to investigate the role of MEK1/2 in various physiological processes, such as cell proliferation and survival, and to study the pharmacological effects of MEK1/2 inhibition.

科学的研究の応用

Treatment of BRAF-Mutant Melanoma

Cobimetinib, in combination with BRAF inhibitors, has shown efficacy in the treatment of BRAF-mutant melanoma. The combination aims to target different points in the MAPK pathway, which is often hyperactive in melanoma due to BRAF mutations. Studies have compared the efficacy, safety, and tolerability of various BRAF and MEK inhibitor regimens, including Cobimetinib combined with Vemurafenib .

Pediatric Oncology

In pediatric and young adult patients with relapsed or refractory solid tumors, Cobimetinib has been evaluated for its safety, pharmacokinetics, and anti-tumor activity. The iMATRIX-cobi study is one such trial that assessed Cobimetinib in children and young adults, showing a safety profile similar to that in adults and clinical activity in patients with low-grade glioma .

Colorectal Cancer Research

Cobimetinib’s efficacy has been explored in colorectal cancer cells. The MEK inhibitor’s potential to control the growth of MAPK-dependent tumors makes it a candidate for colorectal cancer treatment, where the MAPK pathway is often implicated in tumor growth and survival .

Drug Combination Synergy

Research has also focused on identifying synergistic drug combinations involving Cobimetinib. The goal is to enhance the therapeutic efficacy by combining Cobimetinib with other drugs that target different pathways or mechanisms within cancer cells. Kinase inhibitor library screenings are one method used to discover these potent combinations .

作用機序

Target of Action

Cobimetinib is a highly selective small molecule that primarily targets the mitogen-activated protein kinase kinase 1 (MAP2K1 or MEK1) . MEK1 is a central component of the RAS/RAF/MEK/ERK signal transduction pathway , which plays a crucial role in regulating cell cycle, proliferation, differentiation, and secretion .

Mode of Action

Cobimetinib acts as a reversible inhibitor of MEK1 and MEK2 . It binds to these kinases and selectively inhibits their activity, even when MEK is already phosphorylated . This inhibition results in decreased ERK1/2 phosphorylation .

Biochemical Pathways

The primary biochemical pathway affected by cobimetinib is the RAS/RAF/MEK/ERK signaling pathway . This pathway is activated in response to various stimuli and regulates the proliferation and survival of several types of eukaryotic cells . By inhibiting MEK1 and MEK2, cobimetinib disrupts this pathway, leading to decreased ERK1/2 phosphorylation .

Pharmacokinetics

Cobimetinib is an orally active compound .

Result of Action

The inhibition of MEK1 and MEK2 by cobimetinib leads to a decrease in ERK1/2 phosphorylation . This disruption of the RAS/RAF/MEK/ERK signaling pathway can slow or stop the proliferation of cancer cells . In addition, cobimetinib has been found to induce damage-associated molecular patterns (DAMPs), such as cell-surface translocation of calreticulin (CRT), extracellular release of ATP, and increase in high-mobility group box protein B1 (HMGB1) release from dying tumor cells .

特性

IUPAC Name |

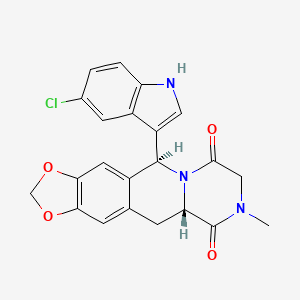

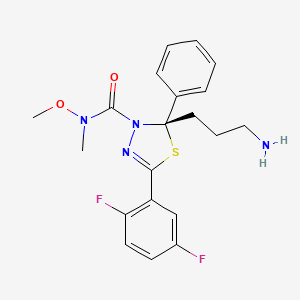

[3,4-difluoro-2-(2-fluoro-4-iodoanilino)phenyl]-[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3IN3O2/c22-14-6-5-13(19(18(14)24)27-16-7-4-12(25)9-15(16)23)20(29)28-10-21(30,11-28)17-3-1-2-8-26-17/h4-7,9,17,26-27,30H,1-3,8,10-11H2/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMCAPRUBJMWDF-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60239435 | |

| Record name | Cobimetinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Cobimetinib is a reversible inhibitor of mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase 1 (MEK1) and MEK2. MEK proteins are upstream regulators of the extracellular signal-related kinase (ERK) pathway, which promotes cellular proliferation. BRAF V600E and K mutations result in constitutive activation of the BRAF pathway which includes MEK1 and MEK2. In mice implanted with tumor cell lines expressing BRAF V600E, cobimetinib inhibited tumor cell growth. Cobimetinib and vemurafenib target two different kinases in the RAS/RAF/MEK/ERK pathway. Compared to either drug alone, coadministration of cobimetinib and vemurafenib resulted in increased apoptosis in vitro and reduced tumor growth in mouse implantation models of tumor cell lines harboring BRAF V600E mutations. Cobimetinib also prevented vemurafenib-mediated growth enhancement of a wild-type BRAF tumor cell line in an in vivo mouse implantation model. | |

| Record name | Cobimetinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05239 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

934660-93-2 | |

| Record name | Cobimetinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934660-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cobimetinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934660932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobimetinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05239 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cobimetinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COBIMETINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER29L26N1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-3-piperidinecarboxamide](/img/structure/B612123.png)

![1-[(Trans-4-Aminocyclohexyl)methyl]-N-Butyl-3-(4-Fluorophenyl)-1h-Pyrazolo[3,4-D]pyrimidin-6-Amine](/img/structure/B612134.png)

![ethyl 3-cyano-2-(3-pyridin-3-ylprop-2-enoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B612141.png)

![6-Acetyl-9-(3,4,5-trimethoxybenzyl)-9h-pyrido [2,3-b]indole](/img/structure/B612146.png)